molecular formula C5H4N2O4 B372087 Orotic acid CAS No. 65-86-1

Orotic acid

Cat. No. B372087
CAS RN: 65-86-1
M. Wt: 156.1g/mol
InChI Key: PXQPEWDEAKTCGB-UHFFFAOYSA-N
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Description

Orotic acid (OA) is an intermediate in the pyrimidine biosynthesis pathway and is a key component of nucleic acid metabolism. It is a carboxylic acid with a molecular weight of 132.09 g/mol and a molecular formula of C5H4N2O4. OA is found in a variety of organisms, including plants, animals, and microorganisms. OA is also known as vitamin B13 and is used in a variety of medical and therapeutic applications.

Scientific research applications

  • Milk Composition Analysis: Orotic acid is an intermediate in the biosynthesis pathway of pyrimidine nucleotides and is used to predict milk composition through Fourier transform infrared spectral analysis. This aids in understanding its role in metabolic cattle disorders and its potential impact on human health and milk manufacturing properties (Zaalberg et al., 2020).

  • Polymer Material Enhancement: It serves as a nucleating agent in the crystallization of polymers like polypropylene fibers and biodegradable polymers, improving their mechanical properties (Vogel et al., 2015).

  • Cardiovascular Research: Orotic acid has shown potential in cardiovascular research, where dietary orotic acid enhances cardiac utilization of fatty acids and glucose, improving myocardial function and potentially offering cardioprotection (Porto et al., 2012).

  • Photodegradation and Biodegradation: In materials science, orotic acid is used in poly(lactic acid) to study effects on photodegradation and subsequent biodegradation, impacting environmental sustainability (Salač et al., 2019).

  • Pharmaceutical Analysis: Its role as a biological carrier for metal ions in cisplatin analogues demonstrates applications in pharmaceutical research (Wysokiński et al., 2007).

  • Biological Specimen Analysis: Orotic acid is crucial in developing methods for the selective and sensitive quantification in human biological specimens, aiding in the diagnosis of hereditary disorders (Yin et al., 2015).

  • Stem Cell Research: In biomedical research, derivatives of orotic acid have been studied for their potential to stimulate human mesenchymal stem cell proliferation (Syed et al., 2020).

  • Spectroscopic Analysis: Its structural forms in aqueous solutions have been explored using NMR spectroscopy, providing insights into its behavior in biological systems (Kubica & Gryff-Keller, 2015).

  • Nutritional Studies: Orotic acid is used to investigate mechanisms in nutritional studies, such as its role in inducing fatty liver in rats and its metabolic pathways (Wang et al., 2011).

  • Arginine Metabolism: Its urinary excretion serves as a marker in studies of arginine metabolism and related disorders, providing insights into genetic and metabolic diseases (Brosnan & Brosnan, 2007).

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid
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InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
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InChI Key

PXQPEWDEAKTCGB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
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Molecular Formula

C5H4N2O4
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DSSTOX Substance ID

DTXSID0025814
Record name Orotic acid
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Molecular Weight

156.10 g/mol
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Physical Description

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C
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Product Name

Orotic acid

Color/Form

Crystals

CAS RN

65-86-1, 61791-00-2
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Melting Point

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C
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Synthesis routes and methods I

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
Quantity
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Synthesis routes and methods II

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sodium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
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3 mL
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reactant
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Quantity
550 mL
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0 (± 1) mol
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225 mL
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Reaction Step Five
Yield
71.8%

Synthesis routes and methods III

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sddium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
550 mL
Type
solvent
Reaction Step Five
Yield
71.8%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotic acid
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Orotic acid
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Orotic acid
Reactant of Route 4
Orotic acid
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Orotic acid
Reactant of Route 6
Orotic acid

Citations

For This Compound
30,800
Citations
M Löffler, EA Carrey, E Zameitat - Nucleosides, Nucleotides and …, 2016 - Taylor & Francis
… Alarmingly, in rats an overload of orotic acid in the diet (1% OA) caused severe liver steatosis and hepatomegaly with decreased export of serum lipoproteins, and also enhanced tumor …
Number of citations: 57 www.tandfonline.com
JF Nyc, HK Mitchell - Journal of the American chemical society, 1947 - ACS Publications
… Since the isolation of orotic acid (4 carboxy uracil) from milk by Biscaro and Belloni,1 the … Recently it has been shown that orotic acid can be obtained in a good yield from 5-(carboxy…
Number of citations: 179 pubs.acs.org
FL Rosenfeldt - Cardiovascular drugs and therapy, 1998 - Springer
… 1) Orotic acid can improve the energy status of the recently infarcted myocardium (rat hearts). (2) Orotic acid … (3) Orotic acid improves the tolerance of the recently infarcted heart to global …
Number of citations: 124 link.springer.com
M Löffler, EA Carrey, E Zameitat - Journal of Genetics and Genomics, 2015 - Elsevier
It is timely to consider the many facets of the small molecule orotic acid (OA), which is well-known as an essential intermediate of pyrimidine de novo synthesis. In addition, it can be …
Number of citations: 71 www.sciencedirect.com
L Manna - 1951 - search.proquest.com
… The alms of this Investigation were to Isolate orotic acid from … The investigation will also show that orotic acid stimulates rat … that orotic acid stimulates rat growth, and that orotic acid has …
Number of citations: 135 search.proquest.com
ME Brosnan, JT Brosnan - The Journal of Nutrition, 2007 - academic.oup.com
… by humans, orotic acid was known as vitamin B-… orotic acid excretion in urine because fasting decreases excretion by ∼50% (4). However, it is now apparent that most urinary orotic acid …
Number of citations: 89 academic.oup.com
WJ O'Sullivan - Australian and New Zealand Journal of …, 1973 - Wiley Online Library
… of orotic acid metabolism are briefly reviewed in this article. Firstly, the conditions under which excess excretion of orotic acid … of orotic acid which have been described in the literature. …
Number of citations: 11 onlinelibrary.wiley.com
SB Standerfer, P Handler - Proceedings of the Society for …, 1955 - journals.sagepub.com
… In the course of a study of the effects of orotic acid, a normal … Since orotic acid is known to be the normal precursor of … that fatty livers induced by orotic acid derive from depletion of the …
Number of citations: 192 journals.sagepub.com
Y Buang, YM Wang, JY Cha, K Nagao, T Yanagita - Nutrition, 2005 - Elsevier
… We previously reported that orotic acid (OA)-induced fatty liver is partly alleviated by treatment with ω-3 polyunsaturated fatty acid-containing fat [6], [7]. Thus, our data and those of …
Number of citations: 157 www.sciencedirect.com
DE Braun, KP Nartowski, YZ Khimyak… - Molecular …, 2016 - ACS Publications
… Orotic acid (OTA) is reported to exist in the anhydrous (AH), monohydrate (Hy1), and … In Hy1, orotic acid and water molecules are linked by strong hydrogen bonds in nearly perfectly …
Number of citations: 36 pubs.acs.org

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